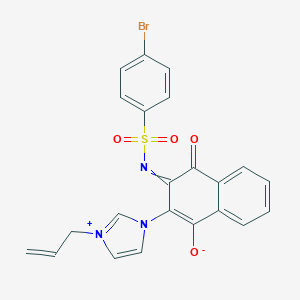

![molecular formula C24H25FN2O4 B264071 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B264071.png)

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one, also known as TAK-875, is a potent and selective agonist of the G-protein-coupled receptor GPR40. It is a promising drug candidate for the treatment of type 2 diabetes, as it stimulates insulin secretion in a glucose-dependent manner, without causing hypoglycemia.

Aplicaciones Científicas De Investigación

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has been extensively studied in preclinical and clinical trials for its potential as a novel antidiabetic drug. It has been shown to improve glucose control and insulin sensitivity in animal models of type 2 diabetes, as well as in human clinical trials. 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has also been investigated for its effects on beta-cell function, lipid metabolism, and cardiovascular risk factors.

Mecanismo De Acción

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one acts as a selective agonist of GPR40, a receptor that is expressed in pancreatic beta-cells and plays a key role in glucose-stimulated insulin secretion. When 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one binds to GPR40, it triggers a signaling cascade that leads to the release of insulin from beta-cells. Importantly, 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one only stimulates insulin secretion in the presence of high glucose levels, which minimizes the risk of hypoglycemia.

Biochemical and Physiological Effects:

In addition to its insulinotropic effects, 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has been shown to improve beta-cell function and increase beta-cell mass in animal models of diabetes. It also has beneficial effects on lipid metabolism, reducing triglyceride levels and improving insulin sensitivity. 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one as a research tool is its specificity for GPR40, which allows for selective activation of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of GPR40 in insulin secretion and glucose homeostasis. However, the limited availability of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one and its high cost may be a limitation for some research applications.

Direcciones Futuras

There are several potential future directions for research on 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one. One area of interest is the development of combination therapies that target multiple pathways involved in glucose regulation, such as GPR40 and GLP-1 receptors. Another direction is the investigation of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, further studies are needed to determine the long-term safety and efficacy of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one in humans, and to explore its potential for personalized medicine approaches in diabetes treatment.

Métodos De Síntesis

The synthesis of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one involves a series of chemical reactions, starting from commercially available starting materials. The key step is the coupling of 4-fluorophenylpiperazine with 2-oxoethyl 3,4,8-trimethyl-2H-chromen-2-carboxylate, followed by cyclization to form the final product. The synthesis has been optimized to achieve high yields and purity, and has been scaled up for industrial production.

Propiedades

Fórmula molecular |

C24H25FN2O4 |

|---|---|

Peso molecular |

424.5 g/mol |

Nombre IUPAC |

7-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one |

InChI |

InChI=1S/C24H25FN2O4/c1-15-16(2)24(29)31-23-17(3)21(9-8-20(15)23)30-14-22(28)27-12-10-26(11-13-27)19-6-4-18(25)5-7-19/h4-9H,10-14H2,1-3H3 |

Clave InChI |

XVAMGFDASHBTLB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C |

SMILES canónico |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6Z)-6-[10-(2-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264005.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B264007.png)

![2-[(3-chlorobenzyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B264008.png)

![(3Z)-5-(3-methoxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B264020.png)

![2-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B264032.png)

![6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B264037.png)

![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264057.png)

![(E)-{2-(3-chlorophenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B264062.png)

![(6E)-6-[4-(2,5-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264063.png)

![methyl 4-methoxy-3-({3-[3-methyl-4-(3-methylphenyl)-1-piperazinyl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B264086.png)

![3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide](/img/structure/B264106.png)

![3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium](/img/structure/B264110.png)

![N-(3-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264130.png)